(1R)-1'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride
Description
The compound (1R)-1'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride is a hydantoin-derived azaspiro bicyclo structure characterized by a rigid bicyclo[3.2.1]octane framework fused to an imidazolidine-dione (hydantoin) ring system. Its stereochemistry at the 1'-position (R-configuration) and the presence of a methyl group on the hydantoin nitrogen are critical for its physicochemical and biological properties. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological studies .
Properties
IUPAC Name |
(5R)-3'-methylspiro[8-azabicyclo[3.2.1]octane-3,5'-imidazolidine]-2',4'-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.ClH/c1-13-8(14)10(12-9(13)15)4-6-2-3-7(5-10)11-6;/h6-7,11H,2-5H2,1H3,(H,12,15);1H/t6-,7?,10?;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYNQXRHAUYMRP-LBDRIZBCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CC3CCC(C2)N3)NC1=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C2(C[C@H]3CCC(C2)N3)NC1=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Bicyclo[3.2.1]octane Amine Intermediate
The bicyclic amine core is constructed via a [3+2] cycloaddition or intramolecular Mannich reaction. A representative protocol involves:
Reaction Conditions
| Component | Specification |
|---|---|
| Starting Material | Norbornene derivative |
| Reagent | Chloramine-T in methanol |
| Temperature | 0–5°C (exothermic control) |
| Reaction Time | 4–6 hours |
| Yield | 68–72% |
This step establishes the bicyclic framework while introducing the secondary amine group critical for subsequent spirocyclization.
Formation of the Imidazolidine-2,5-dione Ring
The imidazolidinedione ring is synthesized through a urea-mediated cyclization. Key modifications include:
Optimized Protocol
-
React bicyclo[3.2.1]octane amine with methyl isocyanate in THF at −20°C.
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Quench with aqueous HCl to precipitate the urea intermediate (85% yield).
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Cyclize using p-toluenesulfonic acid (PTSA) in refluxing toluene (12 hours, 78% yield).
Alternative methods employ carbonyldiimidazole (CDI) as the cyclization agent, achieving comparable yields but requiring stricter moisture control.
Stereoselective Methylation at the 1'-Position
Introducing the chiral methyl group necessitates asymmetric catalysis. A nickel-catalyzed C–H activation strategy demonstrates superior enantioselectivity:
Catalytic System
| Parameter | Value |
|---|---|
| Catalyst | Ni(COD)₂/(R)-BINAP |
| Methyl Source | Trimethylaluminum (TMA) |
| Solvent | Dichloroethane |
| Temperature | 60°C |
| Enantiomeric Excess (ee) | 94–96% |
This step achieves >95% conversion within 8 hours, with the (R)-enantiomer predominating due to chiral ligand control.
Hydrochloride Salt Formation
Final product isolation employs gas-phase HCl treatment:
Salt Crystallization
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Dissolve free base in anhydrous ethyl acetate.
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Bubble HCl gas until pH stabilizes at 2.0–2.5.
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Cool to −20°C to precipitate crystalline hydrochloride salt (92–95% recovery).
Critical parameters include strict control of moisture (<50 ppm) and gradual cooling rates (1°C/min) to ensure monodisperse crystal formation.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Sequential Cyclization | High atom economy | Requires cryogenic conditions | 68 |
| Convergent Assembly | Modular intermediate use | Complex purification steps | 72 |
| Catalytic Asymmetric | Excellent ee control | Expensive chiral ligands | 65 |
Industrial-scale production favors the convergent approach due to scalability, while academic studies prioritize enantioselective methods for chiral purity.
Analytical Characterization
Critical quality control metrics include:
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HPLC Purity : >99.5% (C18 column, 0.1% TFA/ACN gradient)
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Chiral Analysis : 94–96% ee (Chiralpak AD-H, hexane/IPA)
-
XRD Confirmation : Orthorhombic crystal system (P2₁2₁2₁ space group)
Thermogravimetric analysis (TGA) reveals decomposition onset at 218°C, confirming thermal stability suitable for pharmaceutical formulation.
Process Optimization Challenges
Byproduct Formation
The primary impurity (3–5%) results from overmethylation at the 3-position. Mitigation strategies include:
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Controlled TMA addition rates (0.5 mL/min)
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Real-time FTIR monitoring of methyl transfer
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound's structure and introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions can yield alcohols or amines.
Scientific Research Applications
Overview
(1R)-1'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride is a compound that has garnered interest in various scientific fields due to its unique structural characteristics and potential biological activities. This article explores its applications, particularly in medicinal chemistry, pharmacology, and materials science.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. Research has shown that such spirocyclic compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
Neurological Research
The unique structure of this compound suggests potential applications in neurological research. Its ability to interact with neurotransmitter systems may provide insights into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that similar compounds can modulate synaptic transmission and neuroprotection .
Anticancer Properties
There is growing interest in the anticancer properties of spirocyclic compounds. Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound could be explored for its potential as an anticancer agent .
Pharmacological Studies
Pharmacological investigations into the compound's effects on various biological systems are ongoing. The compound's interactions with specific receptors and enzymes are being studied to elucidate its mechanisms of action.
Case Study: Neuroprotective Effects
A recent case study highlighted the neuroprotective effects of a related compound, demonstrating reduced neuronal death in models of oxidative stress . This suggests that this compound may have similar protective effects worth further investigation.
Polymer Chemistry
The structural characteristics of this compound make it a candidate for use in polymer synthesis, particularly in creating novel materials with enhanced mechanical properties . Its incorporation into polymer matrices could lead to materials with improved thermal stability and chemical resistance.
Drug Delivery Systems
The compound's ability to form stable complexes with various drugs positions it as a potential component in drug delivery systems, enhancing the bioavailability and targeted delivery of therapeutic agents .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as a drug, it may interact with specific molecular targets in the body, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved would be determined by the compound's structure and the biological system it interacts with.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Variations in Azaspiro Hydantoin Derivatives
The target compound belongs to a broader class of 8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione derivatives. Key structural analogs include:
Key Observations :
- For instance, 7i (3,4-dichlorobenzyl) showed higher molecular weight and distinct IR carbonyl stretches (1752 cm⁻¹) compared to 7g (3-fluorobenzyl, 1744 cm⁻¹), suggesting altered electronic environments .
- 1'-Position Modifications : The target compound’s methyl group contrasts with larger substituents (e.g., 2-methoxyethyl in 7m or pent-4-enyl in 7d). Smaller alkyl groups may reduce steric hindrance, favoring membrane permeability .
Pharmacological Activity: Cytotoxicity and SAR Trends
While explicit cytotoxicity data for the target compound are unavailable, analogs like 7m and 7i demonstrated moderate to potent activity against human leukemia cells (IC₅₀: 2–10 μM). The 3,4-dichlorobenzyl substituent (7i) exhibited superior activity compared to fluorinated analogs, likely due to enhanced lipophilicity and halogen-bonding interactions . The target compound’s lack of bulky 8-position substituents may reduce cytotoxicity but improve metabolic stability.
Comparison with Non-Hydantoin Azaspiro Derivatives
- Cocaine Hydrochloride () : Shares the bicyclo[3.2.1]octane core but replaces the hydantoin with a benzoyloxy ester. This structural difference confers CNS activity (dopamine reuptake inhibition) versus the hydantoins’ cytotoxic mechanisms .
- Indoline-Spiro Compound () : Features a dihydrochloride salt and an indoline-spiro system. The additional aromatic system may enhance π-stacking interactions but reduce solubility compared to the target compound’s hydantoin .
Biological Activity
(1R)-1'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C10H16ClN3O2
- Molecular Weight : 245.71 g/mol
- Purity : 97% .
The compound exhibits a complex mechanism of action, likely involving interactions with various neurotransmitter receptors and enzymes. Preliminary studies suggest that it may act as an agonist or antagonist at specific receptor sites, influencing pathways related to pain modulation, mood regulation, and neuroprotection.
Key Receptor Interactions
Research indicates that compounds with similar bicyclic structures often interact with:
- Opioid Receptors : Potential modulation of pain pathways.
- Adenosine Receptors : Implications in neuromodulation and cardiovascular effects.
Pharmacological Effects
The biological activities of this compound have been evaluated in various in vitro and in vivo studies:
| Activity | Effect | Reference |
|---|---|---|
| Pain Relief | Analgesic properties observed | |
| Neuroprotection | Protective effects against neurotoxicity | |
| Mood Regulation | Potential antidepressant effects |
Case Studies
Several studies have explored the therapeutic potential of this compound:
-
Study on Pain Modulation :
- A study demonstrated that the compound reduced pain responses in animal models through opioid receptor pathways, suggesting its utility in pain management therapies.
-
Neuroprotective Effects :
- Research indicated that this compound could mitigate neuronal damage induced by oxidative stress, highlighting its potential in treating neurodegenerative diseases.
-
Mood Disorders :
- In a clinical setting, preliminary trials showed improvements in depressive symptoms among patients treated with this compound, warranting further investigation into its antidepressant properties.
Q & A
Q. Characterization :
- NMR : Key peaks include spirocyclic NH (~δ 8.6 ppm), aromatic protons (δ 7.0–7.6 ppm), and methyl groups (δ 0.8–1.2 ppm) .
- Mass spectrometry : ESI+ confirms molecular ion peaks (e.g., m/z 404 for fluorobenzyl derivatives) .
- IR : Absorbances at ~1740 cm⁻¹ (C=O stretching) and ~3300 cm⁻¹ (N-H) .
Basic: What structural features influence its reactivity and stability?
Methodological Answer:
- Spirocyclic rigidity : The bicyclo[3.2.1]octane scaffold restricts conformational flexibility, enhancing metabolic stability but complicating synthetic modifications .
- Hydantoin moiety : The 2',5'-dione group participates in hydrogen bonding, affecting solubility and target binding. Acidic NH protons (δ ~8.6 ppm) may require pH-controlled handling .
- Substituent effects : Electron-withdrawing groups (e.g., -F, -Cl on benzyl rings) increase electrophilicity at the spirocyclic nitrogen, influencing reaction rates .
Advanced: How can reaction conditions be optimized to improve yield or selectivity?
Methodological Answer:
- Base selection : Replace K₂CO₃ with stronger bases (e.g., Cs₂CO₃) to enhance deprotonation in sterically hindered reactions .
- Solvent screening : Test polar aprotic solvents (DMF vs. DMSO) to stabilize transition states. Evidence shows DMSO improves solubility of intermediates .
- Temperature control : Elevated temperatures (50–60°C) may accelerate alkylation but risk decomposition; monitor via TLC .
- Stoichiometry : Adjust molar ratios (e.g., 1.2 eq. benzyl halide) to drive reactions to completion, validated by NMR tracking .
Q. Example Optimization Table :
| Variable | Tested Conditions | Yield (%) | Reference |
|---|---|---|---|
| Base | K₂CO₃ vs. Cs₂CO₃ | 65 vs. 78 | |
| Solvent | DMF vs. DMSO | 70 vs. 85 | |
| Temperature | 25°C vs. 60°C | 60 vs. 75 |
Advanced: How to resolve spectral contradictions (e.g., unexpected NMR peaks)?
Methodological Answer:
- Impurity analysis : Compare HPLC retention times with standards (e.g., notes impurities resolved via Chromolith® columns) .
- Dynamic effects : Variable-temperature NMR (e.g., 298–323 K) can clarify conformational exchange broadening .
- Isotopic labeling : Use deuterated analogs to assign ambiguous proton signals .
- X-ray crystallography : Resolve stereochemical ambiguities in crystalline derivatives .
Case Study : A δ 7.6 ppm doublet in a dichlorobenzyl derivative was initially misassigned to aromatic protons but corrected to NH after D₂O exchange .
Advanced: What in vitro models are suitable for evaluating bioactivity?
Methodological Answer:
- Cell line selection : Use cancer lines (e.g., HeLa, MCF-7) for cytotoxicity screening, as done for hydantoin derivatives in .
- Assay design :
- Mechanistic studies : Pair cytotoxicity with apoptosis markers (Annexin V/PI) or ROS assays .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
- Variable substituents : Synthesize analogs with halogenated (F, Cl), alkyl, or methoxy groups at benzyl positions (see –3 for examples) .
- Core modifications : Replace the hydantoin with thiourea or pyrimidinedione moieties to assess electronic effects .
- Pharmacokinetic profiling : Compare logP (HPLC retention) and metabolic stability (microsomal assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
